

An In-depth Technical Guide to the Physicochemical Properties of Aminopyrazole Carbonitriles

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Compound of Interest

Compound Name: 4-Amino-1H-pyrazole-3-carbonitrile

Cat. No.: B1337576

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of aminopyrazole carbonitriles, with a focus on **4-Amino-1H-pyrazole-3-carbonitrile** and its closely related, more extensively studied tautomer, 3-Amino-1H-pyrazole-4-carbonitrile. This document delves into their quantitative properties, experimental protocols for their determination, and their significance in synthetic and medicinal chemistry.

Introduction and Nomenclature

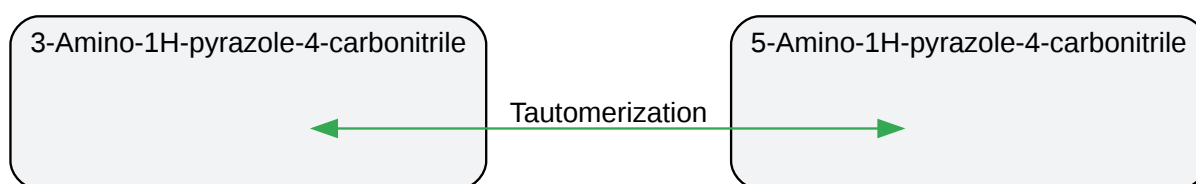
The nomenclature of aminopyrazole carbonitriles can be ambiguous in scientific literature. **4-Amino-1H-pyrazole-3-carbonitrile** is a distinct chemical entity. However, 3-Amino-1H-pyrazole-4-carbonitrile and 5-Amino-1H-pyrazole-4-carbonitrile are tautomers, meaning they readily interconvert and often coexist in equilibrium. Consequently, they are frequently referred to by the same CAS number (16617-46-2) and used interchangeably. This guide will address the properties of **4-Amino-1H-pyrazole-3-carbonitrile** where available, and provide detailed information on the well-characterized 3/5-aminopyrazole-4-carbonitrile tautomer as a critical reference.

These compounds are pivotal intermediates in the synthesis of various heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, which are analogues to sedative/hypnotic

drugs like Zaleplon.[1] Their versatile structure makes them valuable building blocks in the development of new therapeutic agents.[2]

Tautomerism of 3-Amino- and 5-Amino-1H-pyrazole-4-carbonitrile

The diagram below illustrates the tautomeric relationship between 3-Amino-1H-pyrazole-4-carbonitrile and 5-Amino-1H-pyrazole-4-carbonitrile, where a proton migrates between the exocyclic amino group and the pyrazole ring nitrogen atoms.



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Tautomeric relationship between 3-Amino- and 5-Amino-1H-pyrazole-4-carbonitrile.

Physicochemical Properties

The following tables summarize the available quantitative data for **4-Amino-1H-pyrazole-3-carbonitrile** and its related isomers.

Table 1: Physicochemical Data for 4-Amino-1H-pyrazole-3-carbonitrile and its Analogs

Property	4-Amino-1H-pyrazole-3-carbonitrile	3-Amino-1H-pyrazole-4-carbonitrile	4-Amino-1-methyl-1H-pyrazole-3-carbonitrile
Molecular Formula	C ₄ H ₄ N ₄	C ₄ H ₄ N ₄ [3] [4]	C ₅ H ₆ N ₄ [5]
Molecular Weight	108.10 g/mol	108.10 g/mol [6]	122.13 g/mol [5]
CAS Number	Not explicitly found	16617-46-2 [3] [4]	1201935-84-3 [5]
Melting Point	Data not available	171-178 °C [3]	Data not available
Boiling Point	Data not available	Data not available	Data not available
pKa (Predicted)	Data not available	Data not available	Data not available
LogP (Computed)	Data not available	0.1 [6]	0.2 [5]
Solubility	Data not available	Slightly soluble in DMSO [7]	Data not available

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **4-Amino-1H-pyrazole-3-carbonitrile** are not readily available in the literature. However, standard methodologies for these measurements are well-established.

Melting Point Determination

The melting point of aminopyrazole carbonitriles is a key indicator of purity. A common method is capillary melting point determination.

Principle: A small, powdered sample is heated in a capillary tube at a controlled rate. The temperature range over which the substance melts is observed.

Apparatus:

- Melting point apparatus (e.g., Shimadzu-Gallenkamp)[\[8\]](#)
- Capillary tubes (sealed at one end)

- Spatula
- Mortar and pestle

Procedure:

- **Sample Preparation:** A small amount of the crystalline compound is finely ground using a mortar and pestle.
- **Capillary Loading:** The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is typically sufficient.
- **Measurement:** The loaded capillary tube is placed in the heating block of the melting point apparatus.
- **Heating:** The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
- **Observation:** The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting point range.[\[3\]](#)

Solubility Determination (Qualitative)

A general procedure to qualitatively assess solubility in various solvents.

Principle: The ability of a known amount of solute to dissolve in a known volume of solvent at a specific temperature is observed.

Apparatus:

- Vials or test tubes
- Vortex mixer
- Spatula

- Graduated pipettes or cylinders

Procedure:

- Add a small, measured amount (e.g., 1 mg) of the aminopyrazole carbonitrile to a vial.
- Add a measured volume (e.g., 1 mL) of the desired solvent (e.g., water, ethanol, DMSO, acetone) to the vial.
- Vortex the mixture for a set period (e.g., 1-2 minutes) at room temperature.
- Visually inspect the solution for any undissolved solid.
- If the solid dissolves completely, the compound is considered soluble under these conditions. If not, it can be classified as partially soluble or insoluble. For more quantitative analysis, techniques like shake-flask method followed by HPLC can be used.

Determination of Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial in drug development. While experimental data for the title compound is lacking, the shake-flask method is a standard protocol.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentration of the compound in each phase is measured to determine the partition coefficient.

Apparatus:

- Separatory funnel or screw-cap vials
- Mechanical shaker or vortex mixer
- Centrifuge
- UV-Vis spectrophotometer or HPLC system

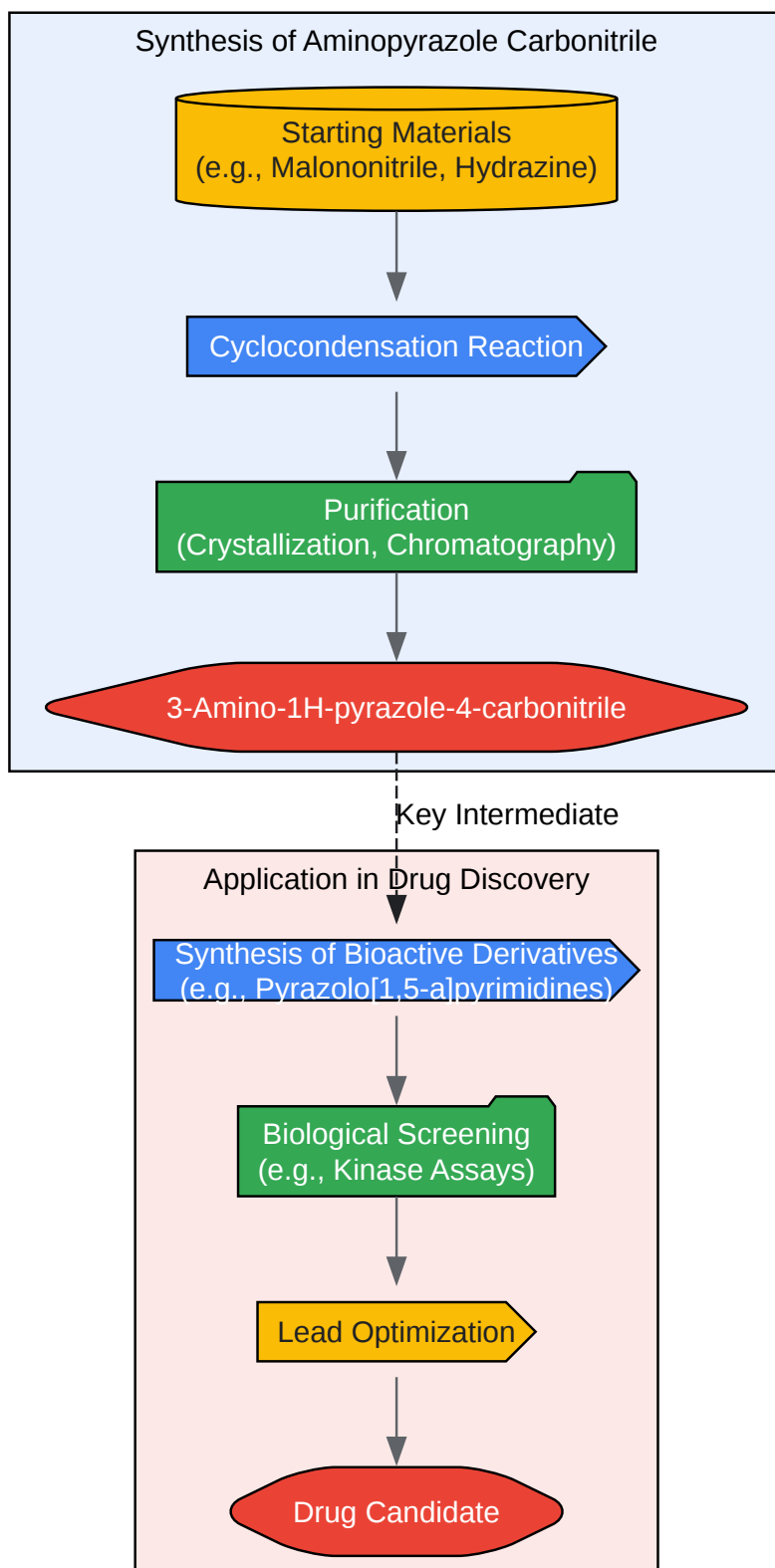
Procedure:

- Prepare a stock solution of the aminopyrazole carbonitrile in the aqueous phase (e.g., phosphate buffer at a specific pH).
- Add equal volumes of the aqueous solution and n-octanol to a separatory funnel or vial.
- Shake the mixture vigorously for a predetermined time to allow for equilibrium to be reached.
- Centrifuge the mixture to ensure complete separation of the two phases.
- Carefully withdraw aliquots from both the aqueous and organic phases.
- Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
- The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Role in Synthetic Chemistry and Drug Discovery

Aminopyrazole carbonitriles are versatile precursors for the synthesis of more complex heterocyclic systems. Their application as key intermediates in the preparation of bioactive molecules is a significant aspect of their chemical profile.

The following workflow diagram illustrates the general pathway from the synthesis of the aminopyrazole carbonitrile core to its application in drug discovery.



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Workflow for the synthesis and application of aminopyrazole carbonitriles in drug discovery.

This workflow highlights the critical role of 3-Amino-1H-pyrazole-4-carbonitrile as a foundational element in the development of novel therapeutics.[2] The synthesis of this core molecule is a crucial first step, leading to the creation of diverse chemical libraries for biological screening and subsequent lead optimization.

Conclusion

4-Amino-1H-pyrazole-3-carbonitrile and its isomers, particularly the tautomeric 3/5-Amino-1H-pyrazole-4-carbonitrile, are compounds of significant interest in medicinal and synthetic chemistry. While comprehensive experimental data for the 4-amino isomer is sparse, the properties of the 3/5-amino tautomer are better characterized. The methodologies outlined in this guide provide a framework for the determination of their key physicochemical properties. Their established role as versatile intermediates in the synthesis of biologically active compounds underscores their importance for researchers and professionals in the field of drug development. Further experimental investigation into the properties of the 4-amino isomer would be a valuable contribution to the field.

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